molecular formula C11H16N2O B069878 4-tert-butyl-N'-hydroxybenzenecarboximidamide CAS No. 175204-39-4

4-tert-butyl-N'-hydroxybenzenecarboximidamide

Cat. No. B069878
CAS RN: 175204-39-4
M. Wt: 192.26 g/mol
InChI Key: QUCZBZUPJKDIRP-UHFFFAOYSA-N
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Description

4-tert-butyl-N’-hydroxybenzenecarboximidamide is a chemical compound with the empirical formula C11H16N2O . It is a solid substance .


Molecular Structure Analysis

The molecular weight of 4-tert-butyl-N’-hydroxybenzenecarboximidamide is 192.26 . The SMILES string representation is CC(C)(C)C1=CC=C(/C(N)=N\\O)C=C1 .

Scientific Research Applications

Chemical Research

“4-tert-butyl-N’-hydroxybenzenecarboximidamide” is a unique chemical compound with the empirical formula C11H16N2O and a molecular weight of 192.26 g/mol . It is often used in chemical research due to its unique properties .

Urease Inhibition

One of the significant applications of “4-tert-butyl-N’-hydroxybenzenecarboximidamide” is its use as a potent urease inhibitor . In a study, new N′ benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized by the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid . These synthesized compounds demonstrated good inhibitory activities .

Antioxidant Activity

The compound has been found to determine antioxidant activity . This makes it valuable in research related to oxidative stress and related diseases .

Antidepressant Activity

“4-tert-butyl-N’-hydroxybenzenecarboximidamide” also determines antidepressant activity . This suggests potential applications in the development of new treatments for depression .

Antimalarial Activity

The compound has been found to determine antimalarial activity . This could make it a valuable tool in the ongoing fight against malaria .

Anti-inflammatory Activity

“4-tert-butyl-N’-hydroxybenzenecarboximidamide” also determines anti-inflammatory activity . This suggests it could be useful in the development of new anti-inflammatory drugs .

Antiglycating Activity

The compound has been found to determine antiglycating activity . This could make it useful in research related to diabetes and other conditions associated with glycation .

Antimicrobial Activity

“4-tert-butyl-N’-hydroxybenzenecarboximidamide” also determines antimicrobial activity . This suggests it could have applications in the development of new antimicrobial agents .

Safety and Hazards

The safety and hazards of 4-tert-butyl-N’-hydroxybenzenecarboximidamide are not well-documented. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty with respect to this product .

properties

IUPAC Name

4-tert-butyl-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(12)13-14/h4-7,14H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCZBZUPJKDIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319214
Record name 4-tert-butyl-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N'-hydroxybenzenecarboximidamide

CAS RN

175204-39-4
Record name 4-tert-butyl-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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